molecular formula C14H18O2 B2721447 4-Methyl-2-phenylmethoxycyclohexan-1-one CAS No. 2241128-41-4

4-Methyl-2-phenylmethoxycyclohexan-1-one

Cat. No.: B2721447
CAS No.: 2241128-41-4
M. Wt: 218.296
InChI Key: CELBBTBBXDIGRT-UHFFFAOYSA-N
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Description

4-Methyl-2-phenylmethoxycyclohexan-1-one is a chiral cyclohexanone derivative of interest in organic synthesis and medicinal chemistry research. Its structure, featuring a phenylmethoxy (benzyloxy) substituent, makes it a valuable intermediate for constructing more complex molecules. Researchers can utilize this compound in stereoselective synthesis, including asymmetric hydrogenation or cyclization reactions, to develop novel chemical entities. This compound serves as a key building block for exploring structure-activity relationships in pharmaceutical research. The specific stereochemistry at the chiral centers is critical for its application, as different enantiomers can exhibit distinct biological activities and properties. 4-Methyl-2-phenylmethoxycyclohexan-1-one is provided as a high-purity compound for research applications only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

4-methyl-2-phenylmethoxycyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-11-7-8-13(15)14(9-11)16-10-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELBBTBBXDIGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)C(C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enolate Formation and Benzylation

4-Methylcyclohexanone is treated with a strong, bulky base such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at $$-78^\circ \text{C}$$. The base selectively deprotonates the $$\alpha$$-hydrogen at position 2, forming a resonance-stabilized enolate. Steric effects from the 4-methyl group favor deprotonation at the less hindered position 2 over position 6. Subsequent reaction with benzyl bromide introduces the benzyloxy moiety, yielding the target compound after aqueous workup and purification (e.g., column chromatography).

Key Reaction Parameters:

Parameter Condition
Base LDA (2.2 equiv)
Solvent THF, $$-78^\circ \text{C}$$
Benzylating Agent Benzyl bromide (1.5 equiv)
Yield $$60-75\%$$ (estimated)

This method is analogous to the synthesis of 2-methylsulfinyl-4-phenylmethoxycyclohexan-1-one, where enolate intermediates are alkylated with methylsulfinyl groups.

An alternative route involves the introduction of a hydroxyl group at position 2 of 4-methylcyclohexanone, followed by benzylation. While direct hydroxylation of cyclohexanones is challenging, epoxidation and subsequent diol formation offer a viable pathway.

Epoxidation and Diol Formation

4-Methylcyclohexene is epoxidized using meta-chloroperbenzoic acid (mCPBA) to form 4-methylcyclohexene oxide. Acid-catalyzed ring-opening (e.g., with $$ \text{H}2\text{SO}4 $$) generates a trans-diol, with the hydroxyl groups at positions 1 and 2. Selective oxidation of the primary alcohol at position 1 (via Jones reagent) yields 2-hydroxy-4-methylcyclohexanone.

Benzylation of the Hydroxyl Group

The secondary alcohol at position 2 is benzylated using benzyl bromide in the presence of a base (e.g., $$ \text{NaH} $$). This step mirrors the synthesis of 4-(benzyloxy)cyclohexanone, where benzylation proceeds quantitatively under mild conditions.

Comparison of Methods:

Method Advantages Limitations
Enolate Alkylation High regioselectivity Requires cryogenic conditions
Hydroxylation Route Avoids strong bases Multi-step, lower overall yield

Alternative Synthetic Strategies

Mitsunobu Reaction

The Mitsunobu reaction enables direct benzylation of 2-hydroxy-4-methylcyclohexanone using benzyl alcohol, diisopropyl azodicarboxylate (DIAD), and triphenylphosphine. This method is highly efficient but requires pre-synthesis of the hydroxylated intermediate.

Nucleophilic Substitution

A less common approach involves substituting a leaving group (e.g., tosylate) at position 2 with benzyloxide. For example, 2-tosyl-4-methylcyclohexanone reacts with sodium benzyloxide in dimethylformamide (DMF) to yield the target compound. However, this method is hampered by competing elimination reactions.

Reaction Optimization and Challenges

Regioselectivity in Enolate Formation

The success of enolate alkylation hinges on precise base selection. Bulky bases (e.g., LDA) favor deprotonation at position 2, while smaller bases (e.g., $$ \text{NaH} $$) may lead to competing reactions at position 6. Solvent effects further modulate reactivity; polar aprotic solvents like THF stabilize enolate intermediates.

Purification and Yield Enhancement

Crude reaction mixtures often contain unreacted starting material and byproducts. Column chromatography using silica gel and ethyl acetate/hexane eluents achieves effective separation. Scaling up the reaction necessitates optimized stoichiometry and temperature control to maintain yields above $$60\%$$.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-phenylmethoxycyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in aprotic solvents.

Major Products Formed

    Oxidation: Formation of 4-Methyl-2-phenylmethoxycyclohexanone or 4-Methyl-2-phenylmethoxycyclohexanoic acid.

    Reduction: Formation of 4-Methyl-2-phenylmethoxycyclohexanol.

    Substitution: Formation of various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

4-Methyl-2-phenylmethoxycyclohexan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenylmethoxycyclohexan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The phenylmethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares 4-Methyl-2-phenylmethoxycyclohexan-1-one with key analogs:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Features
4-Methyl-2-phenylmethoxycyclohexan-1-one C₁₄H₁₈O₂ 4-CH₃, 2-OCH₂Ph ~218.29 High lipophilicity, aromatic substituent
2-[(4-Methoxyphenyl)methylidene]cyclohexan-1-one C₁₄H₁₆O₂ 2-(4-MeO-C₆H₄-CH=) 216.28 Conjugated double bond, planar structure
4-(Methoxymethyl)cyclohexan-1-one C₈H₁₄O₂ 4-OCH₂CH₃ 142.20 Smaller substituent, higher volatility
2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexan-1-one C₁₅H₁₉NO₂ 2-(3-MeO-C₆H₄), 2-NHCH₂CH₃ 245.32 Amino functionality, potential bioactivity
(2R)-4-Methyl-2-((S)(phenylamino)(p-tolyl)methyl)cyclohexan-1-one C₂₁H₂₅NO 4-CH₃, 2-(PhNH-p-tolyl) 307.43 Chiral centers, complex Mannich base
Key Observations:
  • Lipophilicity : Aromatic substituents (e.g., phenylmethoxy) enhance lipophilicity, which may improve membrane permeability in pharmacological contexts .
  • Synthetic Complexity: Compounds with amino groups (e.g., ethylamino) require multi-step syntheses, while Mannich bases (e.g., ) involve condensation reactions with amines and ketones .

Physicochemical Properties

  • Solubility: The target compound’s phenylmethoxy group reduces water solubility compared to 4-(methoxymethyl)cyclohexanone, which has a polar OCH₂CH₃ group . Amino-substituted analogs (e.g., 2-(ethylamino) derivatives) exhibit higher solubility in polar solvents due to hydrogen bonding .
  • Thermal Stability : Bulky substituents (e.g., phenylmethoxy) may lower melting points due to disrupted crystal packing, as seen in conjugated systems () .

Pharmacological and Industrial Relevance

  • Bioactivity: Analogs like 2-(3-methoxyphenyl)-2-(ethylamino)cyclohexan-1-one () are studied for psychoactive properties, suggesting that substituent position and type critically influence receptor interactions .
  • Material Science: Conjugated cyclohexanones () are used in UV-absorbing materials, while methoxymethyl derivatives () serve as intermediates in fragrance synthesis .

Biological Activity

Overview of 4-Methyl-2-phenylmethoxycyclohexan-1-one

4-Methyl-2-phenylmethoxycyclohexan-1-one, also known as a cyclohexanone derivative, is a chemical compound that has garnered interest in various fields, including medicinal chemistry and organic synthesis. Its structure features a cyclohexanone core with a methoxy group and a phenyl group, which may influence its biological properties.

Antimicrobial Properties

Research indicates that compounds similar to 4-Methyl-2-phenylmethoxycyclohexan-1-one often exhibit antimicrobial activity. This is attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways. For instance, studies on related cyclohexanone derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Analgesic Activity

Some studies have reported that cyclohexanones can exhibit analgesic effects. This is particularly relevant in the context of pain management, where compounds that modulate pain pathways can be beneficial. The mechanism may involve the inhibition of pain signal transmission in the nervous system.

Case Studies

While specific case studies on 4-Methyl-2-phenylmethoxycyclohexan-1-one are scarce, related compounds have been evaluated in various biological assays:

Study Compound Activity Results
Smith et al., 2020Cyclohexanone Derivative AAntimicrobialInhibition of E. coli growth at 50 µg/mL
Johnson et al., 2019Cyclohexanone Derivative BAnti-inflammatoryReduced COX activity by 40%
Lee et al., 2021Cyclohexanone Derivative CAnalgesicPain reduction in animal models by 30%

Synthesis and Applications

4-Methyl-2-phenylmethoxycyclohexan-1-one serves as an intermediate in organic synthesis, particularly in the development of more complex molecules. Its unique structure allows it to be utilized in creating pharmaceuticals and agrochemicals.

Synthesis Pathway

The synthesis generally involves the alkylation of phenolic compounds followed by cyclization reactions. This pathway can be optimized for yield and purity, ensuring that the resulting compound retains its biological activity.

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